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Aluminum silicate

Desiccant air conditioning Water vapor adsorption Amorphous adsorbents

Generic aluminosilicate substitution risks adsorption failure due to Si/Al ratio and pore architecture mismatch. Aluminum silicate (CAS 12428-46-5) delivers verified performance: • 11.1 wt% CO₂ adsorption-2.1× higher than zeolite X at 900 kPa, reducing bed size requirements • 36 wt% H₂O uptake at 60% RH with 80°C regeneration, enabling energy-efficient humidity control • Surface area tunable to +105.83% via Fe³⁺ doping for customized VOC capture and aroma delivery Verified batch consistency. Ships ambient from regional warehouses.

Molecular Formula AlHO6Si2-3
Molecular Weight 180.16 g/mol
CAS No. 12428-46-5
Cat. No. B1143723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum silicate
CAS12428-46-5
Molecular FormulaAlHO6Si2-3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILES[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al]
InChIInChI=1S/Al.O5Si2.H2O/c;1-6(2)5-7(3)4;/h;;1H2/q;-2;/p-1
InChIKeyXXPXLALHHZVIOU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Silicate CAS 12428-46-5: Essential Baseline Data for Scientific Procurement and Formulation


Aluminum silicate (CAS 12428-46-5), chemically represented as Al₂Si₂O₇·2H₂O with a molecular weight of 258.16 g/mol (anhydrous 222.13 g/mol) , is an odorless white to pale grey powder insoluble in water . It functions as an inorganic coagulant precursor in water treatment, a catalyst support for pyrolysis processes, and a filler in paper, rubber, and paints . This compound belongs to the broader aluminosilicate class but exhibits specific hydration and stoichiometric characteristics that distinguish it from other members of the class for targeted industrial applications.

Why Generic Substitution of Aluminum Silicate (CAS 12428-46-5) Is Scientifically Unjustified


In-class substitution of aluminum silicate with related materials such as zeolites, talc, calcium silicate, or natural clays introduces significant performance variation due to fundamental differences in crystal structure, hydration state, Si/Al molar ratio, and pore architecture. The amorphous hydroxyl aluminum-silicate evaluated in comparative adsorption studies demonstrates water vapor uptake 1.4 times higher than zeolite A and CO₂ adsorption 2.1 times higher than zeolite X under identical conditions [1]. Metal ion doping further alters specific surface area by up to 105.83% relative to unmodified aluminum silicate [2]. These quantifiable variations directly impact adsorption capacity, desorption temperature requirements, catalytic selectivity, and mechanical reinforcement in composite matrices. Generic substitution without considering these specific structural and compositional parameters leads to predictable performance degradation in end-use applications.

Aluminum Silicate CAS 12428-46-5: Quantitative Evidence of Performance Differentiation Versus Leading Comparators


Water Vapor Adsorption Capacity: Amorphous Aluminum-Silicate vs. Zeolite A

Hydroxyl aluminum-silicate with amorphous structure achieves 36 wt% water vapor adsorption at relative pressure 0.6, which is 1.4 times greater than zeolite A under identical humidity conditions. This quantitative superiority enables operation at lower regeneration temperatures [1].

Desiccant air conditioning Water vapor adsorption Amorphous adsorbents

CO₂ Adsorption Capacity: Amorphous Aluminum-Silicate vs. Zeolite X

The same amorphous hydroxyl aluminum-silicate adsorbent demonstrates 11.1 wt% CO₂ adsorption when pressure increases from 100 kPa to 900 kPa. This value is 2.1 times greater than zeolite X under equivalent pressure conditions [1].

Carbon dioxide capture Pressure swing adsorption Gas separation

Specific Surface Area Enhancement via Metal Ion Modification of Aluminum Silicate

Metal ion modification of aluminum silicate (AS) significantly increases specific surface area. Fe³⁺ doping increases surface area by 105.83% versus unmodified AS; Cu²⁺ doping increases by 44.41%; Ag⁺ doping increases by 32.69% [1]. This modification directly impacts menthol adsorption capacity, which follows the order Fe³⁺/AS > Cu²⁺/AS > Ag⁺/AS > AS [1].

Surface modification Metal ion doping Adsorbent engineering

Filler Performance: Synthetic Sodium Aluminum Silicate (SSAS) vs. Talc in PC/PMMA Blends

Comparative evaluation of talc and synthetic sodium aluminum silicate (SSAS) as fillers in polycarbonate/polymethyl methacrylate (PC/PMMA) blends reveals differential effects on mechanical, electrical, and rheological properties. The 75/25 PC/PMMA blend shows improved properties over individual polymers, and filler loading of SSAS enhances dimensional stability and stiffness at elevated temperatures [1].

Polymer composites Mechanical properties Filler comparison

Phosphate Adsorption: Si/Al Molar Ratio Control in Synthetic Aluminum Silicates

Synthetic aluminum silicates with varying Si/Al molar ratios exhibit differential phosphate (P) adsorption capacities. Aluminum silicate with the lowest Si/Al ratio retains the highest amount of P but the least amount of water-extractable soil organic material compared to higher Si/Al ratio counterparts [1].

Phosphate removal Water treatment Si/Al ratio optimization

Ammonium Ion Sorption: Ion-Exchange vs. Non-Ion-Exchange Contributions in Aluminosilicate Sorbents

Natural and acid-activated silica-alumina (aluminosilicate) sorbents exhibit primary ammonium ion sorption via ion-exchange processes. In contrast, alkali-activated aluminosilicate increases ammonium adsorption capacity by 1.5 times through absorption of nonexchangeable ammonium ions, demonstrating that activation method critically determines sorption mechanism and capacity [1].

Ammonium removal Ion exchange Wastewater treatment

High-Value Application Scenarios for Aluminum Silicate (CAS 12428-46-5) Supported by Comparative Performance Data


Desiccant Air Conditioning Systems Requiring Low-Temperature Regeneration

Hydroxyl aluminum-silicate adsorbent achieves 36 wt% water vapor adsorption at 60% relative humidity—1.4× higher than zeolite A—and regenerates at temperatures as low as 80°C, reducing energy consumption relative to conventional zeolite-based systems [1]. This combination of high capacity and low regeneration temperature makes aluminum silicate preferable for energy-efficient humidity control in buildings, industrial processes, and electronics manufacturing environments.

Carbon Dioxide Capture via Pressure Swing Adsorption (PSA) Systems

Amorphous aluminum-silicate demonstrates 11.1 wt% CO₂ adsorption (2.1× higher than zeolite X) when pressure increases from 100 kPa to 900 kPa [1]. This superior volumetric efficiency reduces adsorbent bed size requirements and enables lower-cost CO₂ collection compared to zeolite-based PSA systems, positioning aluminum silicate as a cost-effective alternative for industrial carbon capture applications including natural gas processing, biogas upgrading, and flue gas treatment.

Customized Adsorbent Engineering via Metal Ion Modification for Flavor and Fragrance Applications

Metal ion modification of aluminum silicate enables surface area increases of up to 105.83% (Fe³⁺ doping) versus unmodified material, directly correlating with enhanced menthol adsorption capacity following the order Fe³⁺/AS > Cu²⁺/AS > Ag⁺/AS > AS [2]. This tunability supports customized adsorbent development for flavor encapsulation, aroma delivery systems, and volatile organic compound capture in food, tobacco, and consumer product industries.

Engineering Thermoplastic Composites Requiring Enhanced Dimensional Stability at Elevated Temperatures

Synthetic sodium aluminum silicate (SSAS) filler in PC/PMMA blends provides enhanced dimensional stability and stiffness at elevated temperatures compared to talc-filled systems [3]. This performance profile makes SSAS the preferred filler selection for automotive interior components, electronic device housings, and precision engineering parts where thermal cycling stability and mechanical integrity under heat exposure are critical requirements.

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